molecular formula C16H12FNO2 B2886370 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid CAS No. 838880-71-0

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid

Cat. No.: B2886370
CAS No.: 838880-71-0
M. Wt: 269.275
InChI Key: BOYUBGJOABBJBF-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorophenyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form hydrazones. These hydrazones then undergo cyclization to produce the indole core.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid: A closely related compound with a different fluorophenyl substitution pattern.

    Indole-3-carboxylic acid: A simpler analog without the fluorophenyl group.

Uniqueness: 1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid is unique due to the presence of the fluorophenyl group at the 2-position, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its stability, binding affinity, and overall bioactivity .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUBGJOABBJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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